molecular formula C6H6NaS B8764629 SODIUM BENZENETHIOLATE

SODIUM BENZENETHIOLATE

Cat. No.: B8764629
M. Wt: 133.17 g/mol
InChI Key: BGXZJSLTGNPDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a white crystalline solid characterized by its phenyl and thiol functional groups . This compound is known for its applications in various chemical processes and is often used as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium benzenethiolate can be synthesized by reacting benzenethiol (thiophenol) with sodium hydroxide. The reaction typically involves adding benzenethiol to an ice-cold solution of sodium hydroxide in water . The mixture is then stirred until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is often stored under inert gas to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Sodium benzenethiolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium benzenethiolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium benzenethiolate involves its role as a nucleophile. It can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is facilitated by the presence of the thiolate anion (S^-), which is highly reactive . The compound can also participate in electron-transfer reactions, further expanding its utility in chemical synthesis .

Comparison with Similar Compounds

  • Sodium thiophenoxide
  • Sodium phenylsulfide
  • Sodium phenylmercaptide

Comparison: Sodium benzenethiolate is unique due to its high reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable reagent in both laboratory and industrial settings .

Properties

Molecular Formula

C6H6NaS

Molecular Weight

133.17 g/mol

InChI

InChI=1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;

InChI Key

BGXZJSLTGNPDDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S.[Na]

Origin of Product

United States

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